![molecular formula C14H19NO4 B585214 (2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C CAS No. 1346617-27-3](/img/structure/B585214.png)
(2R)-2-Amino-1,2,3,4-tetrahydro-5,8-dimethoxy-2-naphthalenecarboxylic Acid Methyl Ester-13C
Overview
Description
Used in the preparation of Amrubicin, an anthracycline antibiotic.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Antitumor Agents
This compound is used as a key intermediate in the synthesis of antitumor agents like amrubicin (You Qidong, 2009).
Formation of Naphthalene Derivatives
It is involved in the synthesis of various naphthalene derivatives, demonstrating its utility in creating complex molecular structures (S. Göksu et al., 2003).
Molecular Geometry Studies
The compound has been studied for its molecular geometry, which is crucial for understanding its chemical reactivity and bonding characteristics (A. Blackburn & R. E. Gerkin, 1997).
Applications in Polymer Science
- Polymer Synthesis: It is used in the synthesis of poly(naphthalenecarboxamide)s, indicating its role in developing new materials with potential applications in various industries (K. Mikami et al., 2011).
Cytotoxic Activity and Pharmaceutical Research
- Cytotoxic Activity: The compound is involved in the synthesis of acronycine analogues, which have shown cytotoxic activities against certain cancer cells, highlighting its potential in cancer research (J. Bongui et al., 2005).
properties
IUPAC Name |
methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1/i13+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJOHNAWIKHXDST-UHDONOJMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C2CC[C@@](CC2=C(C=C1)OC)([13C](=O)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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